molecular formula C9H16O2 B1359865 2-Cyclohexylpropanoic acid CAS No. 6051-13-4

2-Cyclohexylpropanoic acid

Cat. No. B1359865
CAS RN: 6051-13-4
M. Wt: 156.22 g/mol
InChI Key: VRLUSLNMNQAPOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05049544

Procedure details

Into a 500 ml round bottom flask was charged 300 g of 2-cyclohexylpropanal and was fed a stream of oxygen at a rate of 100 ml per minute at 60° C. for 80 hours through a sintered liquid filter for liquid chromatography. The reaction mixture was analyzed by means of gas chromatography and confirmed that 2-cyclohexylpropionic acid was obtained in an yield of 65% and 35% of the 2-cyclohexylpropanal remained unreacted in the reaction mixture.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:7]([CH3:10])[CH:8]=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[O:11]=O>>[CH:1]1([CH:7]([CH3:10])[C:8]([OH:11])=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
C1(CCCCC1)C(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 60° C.
CUSTOM
Type
CUSTOM
Details
for 80 hours
Duration
80 h
FILTRATION
Type
FILTRATION
Details
filter for liquid chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C(C(=O)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.